
1-Tert-butyl-2-methoxy-4-nitrobenzene
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Overview
Description
1-Tert-butyl-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1-Tert-butyl-2-methoxy-4-nitrobenzene serves as an important intermediate in organic synthesis. It can be employed in the production of more complex organic molecules. Its unique substituents allow for various chemical transformations, making it valuable in studying reaction mechanisms and substituent effects on aromatic compounds.
Research indicates that derivatives of this compound may exhibit significant biological activity. For instance:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties against various bacterial strains, suggesting potential applications in drug development.
- Anticancer Potential : Preliminary investigations show that some derivatives inhibit cell proliferation in cancer cell lines, indicating their potential as anticancer agents.
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it suitable for formulating products with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial potency of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting moderate antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro assays using breast cancer cell lines demonstrated that a derivative of this compound inhibited cell growth by 50% at a concentration of 10 µM. This suggests its potential role as an anticancer agent.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-6-5-8(12(13)14)7-10(9)15-4/h5-7H,1-4H3 |
InChI Key |
ROSXKVMQIHCOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.